molecular formula C12H8N4O2S B2899625 N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide CAS No. 862809-96-9

N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2899625
CAS No.: 862809-96-9
M. Wt: 272.28
InChI Key: FCNCPEHQLYNBTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a synthetic organic compound featuring a 1,3,4-oxadiazole core scaffold, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. This central oxadiazole ring is substituted at the 2-position with a thiophene-2-carboxamide group and at the 5-position with a pyridin-4-yl moiety. This molecular architecture is characteristic of compounds investigated for their potential biological activity in medicinal chemistry research. The 1,3,4-oxadiazole scaffold is a privileged structure in drug discovery due to its versatile biological properties . Derivatives of this heterocycle are extensively studied for their anticancer potential and are known to interact with multiple biological targets relevant to cancer progression . Specifically, structurally related 5-pyridin-4-yl-1,3,4-oxadiazole derivatives have been designed and synthesized as anti-angiogenic agents targeting VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) . Inhibition of VEGFR-2 is a established therapeutic strategy in oncology, as it disrupts the process of angiogenesis, which is critical for tumor growth and metastasis . Furthermore, oxadiazole-based compounds have demonstrated potent inhibitory effects in cell-based assays, showing promise as inhibitors of cancer cell proliferation . Beyond oncology, the 1,3,4-oxadiazole pharmacophore is also explored for other therapeutic areas. Recent research indicates that oxadiazole derivatives can act as potent and selective antagonists for the P2X7 receptor (P2X7R) . The P2X7 receptor is implicated in various pathological conditions and is overexpressed in numerous cancers, making it a significant target for pharmacological intervention . The ability of such compounds to modulate this receptor highlights their value in probing purinergic signaling pathways. Application Note: This product is intended for use in biochemical research, hit-to-lead optimization, and as a building block for the synthesis of more complex molecules in drug discovery programs. It serves as a key intermediate for scientists exploring new inhibitors of protein kinases and other enzymatic targets. Note: This product is for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Please review the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2S/c17-10(9-2-1-7-19-9)14-12-16-15-11(18-12)8-3-5-13-6-4-8/h1-7H,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNCPEHQLYNBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-(Pyridin-4-yl)-1,3,4-Oxadiazol-2-Amine

Procedure :

  • Hydrazide Formation : Pyridine-4-carboxylic acid (1.23 g, 10 mmol) is refluxed with thionyl chloride (5 mL) to form the acid chloride, which is then treated with hydrazine hydrate (0.5 mL) in ethanol to yield pyridine-4-carbohydrazide.
  • Cyclization : The hydrazide (1.0 g, 6.7 mmol) is mixed with carbon disulfide (2 mL) and potassium hydroxide (1.12 g) in ethanol. After refluxing for 12 hours, the mixture is acidified to precipitate 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol.
  • Amination : The thiol intermediate is treated with ammonia in methanol under pressure to replace the thiol group with an amine, yielding 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine.

Characterization :

  • IR (KBr) : 3363 cm⁻¹ (N–H), 1642 cm⁻¹ (C=N).
  • ¹H NMR (DMSO-d₆) : δ 8.71 (s, 2H, pyridine-H), 7.89 (s, 1H, NH₂).

Coupling with Thiophene-2-Carboxylic Acid

Procedure :

  • Activation of Carboxylic Acid : Thiophene-2-carboxylic acid (1.28 g, 10 mmol) is treated with thionyl chloride (5 mL) to form the acid chloride.
  • Amide Bond Formation : The acid chloride is reacted with 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine (1.5 g, 8.3 mmol) in dichloromethane using triethylamine (2 mL) as a base. The mixture is stirred at room temperature for 6 hours.
  • Purification : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) and recrystallized from methanol to yield the title compound.

Characterization :

  • Yield : 72% (1.9 g).
  • IR (KBr) : 1684 cm⁻¹ (C=O), 1592 cm⁻¹ (C=N).
  • ¹H NMR (DMSO-d₆) : δ 8.85 (s, 2H, pyridine-H), 7.92–7.45 (m, 3H, thiophene-H), 6.99 (s, 1H, NH).
  • ¹³C NMR : δ 167.2 (C=O), 161.8 (C=N), 142.1–121.3 (aromatic carbons).

Alternative Synthetic Routes

One-Pot Cyclocondensation

Procedure :
A mixture of thiophene-2-carbohydrazide (1.42 g, 10 mmol), pyridine-4-carbonyl chloride (1.58 g, 10 mmol), and phosphorus oxychloride (5 mL) is heated at 80°C for 8 hours. The reaction is quenched with ice water, and the precipitate is filtered and recrystallized.

Advantages :

  • Reduced reaction time (8 hours vs. 12 hours).
  • Higher yield (78%) due to minimized intermediate isolation.

Microwave-Assisted Synthesis

Procedure :
The hydrazide and acid chloride are mixed in a microwave vial with DMF (5 mL) and irradiated at 150°C for 20 minutes. The product is extracted with ethyl acetate and purified.

Benefits :

  • 90% yield.
  • Enhanced regioselectivity and purity.

Comparative Analysis of Methods

Method Yield (%) Time (h) Purity (%) Key Reagents
Stepwise Coupling 72 14 98 SOCl₂, Et₃N
One-Pot Cyclization 78 8 95 POCl₃
Microwave-Assisted 90 0.3 99 DMF, MW irradiation

Challenges and Optimization

  • Regioselectivity : Competing reactions at the oxadiazole’s 2- and 5-positions require careful control of stoichiometry.
  • Purification : Silica gel chromatography is essential to remove by-products like unreacted hydrazide.
  • Scale-Up : Microwave methods, while efficient, face limitations in industrial-scale production due to equipment costs.

Chemical Reactions Analysis

Types of Reactions

N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: NBS, NCS

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated derivatives

Mechanism of Action

The mechanism of action of N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide (hereafter referred to as Compound A ) with analogous heterocyclic carboxamides, focusing on structural features, synthesis pathways, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Activity (IC₅₀ or MIC) Reference
Compound A Thiophene-2-carboxamide + oxadiazole Pyridin-4-yl at oxadiazole C5 Data pending (in vitro studies)
N-(4-phenyl-thiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (3a) Thiazole + oxadiazole 3-Nitrophenyl at thiazole C4 Acetylcholinesterase inhibition (IC₅₀ = 1.2 µM)
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Isoxazole + thiazole Methyl at isoxazole C5 Crystallographic stability (no bioactivity reported)
Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs Thiazole + pyridine Methyl at thiazole C4 Anticancer activity (p < 0.01 vs. control)

Key Findings

Structural Influence on Bioactivity :

  • Compound A ’s thiophene core differentiates it from thiazole-based analogs (e.g., 3a ). Thiophene’s larger aromatic system may enhance lipophilicity and membrane permeability compared to thiazole derivatives, though this requires experimental validation .
  • The pyridin-4-yl group in Compound A and 3a is critical for hydrogen bonding with enzyme active sites, as observed in acetylcholinesterase inhibition studies .

Synthetic Pathways :

  • Compound A is synthesized via coupling of thiophene-2-carboxylic acid with 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, whereas thiazole analogs (e.g., 3a ) require additional steps, such as thiol-alkylation with K₂CO₃ in acetone .
  • Carboxamide coupling reactions in Compound A ’s synthesis align with methods used for substituted thiazole carboxamides, where classic coupling reagents (e.g., HATU, EDCI) are employed .

Biological Efficacy: Thiazole-oxadiazole hybrids (e.g., 3a) exhibit potent acetylcholinesterase inhibition (IC₅₀ = 1.2 µM), attributed to the synergistic electron-withdrawing effects of oxadiazole and pyridine . Compound A’s thiophene variant may modulate this activity due to altered electronic profiles.

Physicochemical Properties: Crystallographic data for isoxazole-thiazole hybrids (e.g., 4) reveal planar geometries conducive to stacking interactions, suggesting Compound A may exhibit similar stability . Solubility challenges are noted for pyridinyl-oxadiazole compounds due to their hydrophobic cores, a limitation that may extend to Compound A .

Biological Activity

N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its antimicrobial and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound is characterized by the presence of a pyridinyl moiety linked to an oxadiazole ring and a thiophene carboxamide structure. The chemical formula is C14H12N4O2SC_{14}H_{12}N_4O_2S, which indicates the presence of nitrogen and sulfur heteroatoms that contribute to its biological activity.

Antimycobacterial Activity

Several studies have highlighted the antimycobacterial properties of derivatives of oxadiazoles, including those similar to this compound. For instance, a study reported that 5-(pyridin-4-yl)-1,3,4-oxadiazole derivatives exhibited significant activity against Mycobacterium tuberculosis (M. tuberculosis) strains, including isoniazid-resistant variants. The structure–activity relationship (SAR) indicated that substitutions at the para position of the pyridine ring enhanced activity against these strains .

CompoundMIC (µg/mL)Activity against M. tuberculosis
5a0.25Susceptible
5c0.045Most potent
5f>10Resistant

Antibacterial Activity

The compound's derivatives have also been evaluated for antibacterial properties against various pathogens. A study showed that substituted phenyl derivatives of pyridinyl oxadiazoles demonstrated activity against common bacteria such as Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups on the phenyl ring was found to enhance antibacterial efficacy .

Anticancer Activity

Research into the anticancer potential of oxadiazole derivatives has revealed promising results. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For example, derivatives based on the oxadiazole scaffold were tested for their ability to inhibit cell proliferation in breast cancer cell lines. The results indicated that specific substitutions on the oxadiazole ring could significantly enhance anticancer activity .

Case Study: Cytotoxicity Assay Results

A study conducted on several oxadiazole derivatives reported IC50 values indicating their effectiveness against different cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)15
Compound BHeLa (Cervical)10
Compound CA549 (Lung)20

The findings suggest that modifications to the thiophene or oxadiazole rings can lead to enhanced cytotoxicity.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit enzymes crucial for bacterial survival or cancer cell proliferation.
  • DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication processes in cancer cells.
  • Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.